9-Methyl-9H-carbazole-3,6-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

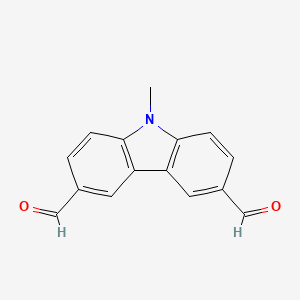

9-Methyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C15H11NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic properties and is used in various scientific research applications due to its unique chemical structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the 3 and 6 positions of the carbazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

9-Methyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the 3 and 6 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: 9-Methyl-9H-carbazole-3,6-dicarboxylic acid.

Reduction: 9-Methyl-9H-carbazole-3,6-dimethanol.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

9-Methyl-9H-carbazole-3,6-dicarbaldehyde is utilized as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various complex organic molecules, including:

- Fluorescent Dyes : The compound can be modified to produce fluorescent dyes used in biological imaging and sensors.

- Pharmaceuticals : It acts as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

Case Study: Synthesis of Fluorescent Probes

A study demonstrated the use of this compound in synthesizing a series of fluorescent probes for detecting metal ions. The probes exhibited high selectivity and sensitivity, showcasing the compound's utility in analytical chemistry.

Materials Science

In materials science, this compound is significant for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications:

- Emissive Layer in OLEDs : Its luminescent properties make it suitable for incorporation into the emissive layers of OLEDs, enhancing device performance.

- Polymeric Materials : It can be polymerized to create materials with tailored optical properties for various applications.

Data Table: Optical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Quantum Yield | 0.85 |

Medicinal Chemistry

The compound has been explored for its potential pharmacological activities. Research indicates that derivatives of this compound exhibit anti-cancer properties.

Case Study: Anti-Cancer Activity

A recent investigation revealed that certain derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through reactive oxygen species generation.

Mecanismo De Acción

The mechanism of action of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. Its aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding to biological targets.

Comparación Con Compuestos Similares

Similar Compounds

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Similar structure but with an ethyl group instead of a methyl group.

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group instead of a methyl group.

9H-Carbazole-3,6-dicarboxaldehyde: Lacks the methyl group at the 9 position.

Uniqueness

9-Methyl-9H-carbazole-3,6-dicarbaldehyde is unique due to the presence of the methyl group at the 9 position, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, stability, and interactions with other molecules, making it distinct from its analogs .

Actividad Biológica

9-Methyl-9H-carbazole-3,6-dicarbaldehyde (CAS No. 29377-72-8) is an organic compound that belongs to the carbazole family, characterized by its unique molecular structure and biological properties. This compound has garnered attention in scientific research for its potential applications in various fields, particularly in biology and medicine.

Chemical Structure and Properties

The chemical formula of this compound is C15H11NO2. Its structure consists of a carbazole core with two aldehyde groups at the 3 and 6 positions and a methyl group at the 9 position. This configuration enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of carbazole compounds can inhibit bacterial growth, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival . Notably, it has shown effectiveness against specific cancer types, warranting further exploration in clinical settings.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes and receptors involved in metabolic processes. The aldehyde groups may play a crucial role in forming covalent bonds with nucleophilic sites on proteins, thereby altering their function .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Anticancer Activity : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates apoptotic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Covalent modification of proteins |

| 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde | Low | Moderate | Interaction with DNA |

| 9-Benzyl-9H-carbazole-3-carbaldehyde | Low | Low | Non-specific interactions |

Propiedades

IUPAC Name |

9-methylcarbazole-3,6-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDBIFUIFFYIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.